molecular formula C15H12N4O5S2 B2597965 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 899965-98-1

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2597965
CAS No.: 899965-98-1
M. Wt: 392.4
InChI Key: JZRYSFNADKMBBQ-UHFFFAOYSA-N
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Description

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H12N4O5S2 and its molecular weight is 392.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

This chemical compound is part of a broader class of substances with potential applications in various scientific research fields. While the specific compound does not have direct references in the literature, related compounds within the same chemical family have been studied for their potential in medicinal chemistry and biological activities. Below are summaries of research on compounds with structural similarities, providing insight into the possible applications and significance of the compound .

Synthesis and Anticancer Activities

Research has shown that benzothiadiazinyl derivatives demonstrate moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Compounds based on benzothiadiazinyl scaffolds were found to exhibit anticancer activities, with some inhibiting tubulin polymerization, suggesting potential therapeutic applications in cancer treatment (Kamal et al., 2011).

Antibacterial and Antifungal Properties

Another study focused on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, finding that these compounds displayed good antibacterial activities against specific pathogens and antiviral activities against tobacco mosaic virus (TMV). This suggests their potential utility as molecular templates in the search for highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

Antioxidant Activities

Novel N-substituted-2-amino-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing significant results in various assays. Such compounds have potential applications in research focused on oxidative stress and related diseases (Koppireddi et al., 2013).

Insecticidal Assessment

The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research highlights the possible use of thiadiazole derivatives in agricultural pest management strategies (Fadda et al., 2017).

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5S2/c20-14(16-10-5-7-11(8-6-10)19(21)22)9-25-15-17-12-3-1-2-4-13(12)26(23,24)18-15/h1-8H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRYSFNADKMBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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